molecular formula C12H14ClF3OS B15385484 1-(3-Chloropropyl)-2-ethoxy-6-(trifluoromethylthio)benzene

1-(3-Chloropropyl)-2-ethoxy-6-(trifluoromethylthio)benzene

Cat. No.: B15385484
M. Wt: 298.75 g/mol
InChI Key: QQBJKTOCFBTPMQ-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2-ethoxy-6-(trifluoromethylthio)benzene is a substituted benzene derivative featuring three distinct functional groups:

  • Trifluoromethylthio (-SCF₃) at position 6: A highly electronegative and lipophilic group known to enhance metabolic stability and membrane permeability in pharmaceuticals .
  • Ethoxy (-OCH₂CH₃) at position 2: An electron-donating alkoxy group that influences the electronic environment of the aromatic ring.
  • 3-Chloropropyl (-CH₂CH₂CH₂Cl) at position 1: A halogenated alkyl chain that can act as a leaving group or participate in nucleophilic substitution reactions.

This compound is likely synthesized via reactions involving 3-chloropropyl-containing intermediates, as evidenced by methodologies in analogous syntheses using morpholine, imidazole, or triazole derivatives .

Properties

Molecular Formula

C12H14ClF3OS

Molecular Weight

298.75 g/mol

IUPAC Name

2-(3-chloropropyl)-1-ethoxy-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C12H14ClF3OS/c1-2-17-10-6-3-7-11(18-12(14,15)16)9(10)5-4-8-13/h3,6-7H,2,4-5,8H2,1H3

InChI Key

QQBJKTOCFBTPMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)SC(F)(F)F)CCCCl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 1-(3-Chloropropyl)-2-ethoxy-6-(trifluoromethylthio)benzene and Analogs

Compound Name Substituent Variations Molecular Weight (g/mol) logP* Key Reactivity/Biological Impact
This compound -SCF₃, -OCH₂CH₃, -CH₂CH₂CH₂Cl ~300.7 ~3.8 High lipophilicity; potential metabolic stability
2-ethoxy-6-(methylthio)-1-(3-chloropropyl)benzene -SCH₃ instead of -SCF₃ ~258.7 ~2.5 Reduced electronegativity and metabolic resistance
1-(3-chloropropyl)-2-methoxy-6-(trifluoromethylthio)benzene -OCH₃ instead of -OCH₂CH₃ ~286.6 ~3.5 Shorter alkoxy chain may lower solubility
1-(3-bromopropyl)-2-ethoxy-6-(trifluoromethylthio)benzene -CH₂CH₂CH₂Br instead of -CH₂CH₂CH₂Cl ~345.1 ~3.9 Bromine enhances leaving-group ability in SN2 reactions
4-(3-chloropropyl)morpholine Morpholine ring instead of benzene ~193.7 ~1.2 Polar heterocycle increases water solubility

*logP values estimated via computational tools (e.g., ChemAxon).

Trifluoromethylthio (-SCF₃) vs. Methylthio (-SCH₃)

The -SCF₃ group significantly increases lipophilicity (logP ~3.8 vs. Its strong electron-withdrawing nature also deactivates the benzene ring toward electrophilic substitution, a critical distinction in further functionalization .

Ethoxy (-OCH₂CH₃) vs. Methoxy (-OCH₃)

The ethoxy group’s longer alkyl chain marginally increases logP (~3.8 vs. ~3.5) compared to methoxy. However, its steric bulk may slow metabolic degradation (e.g., cytochrome P450-mediated O-dealkylation), improving pharmacokinetics .

3-Chloropropyl vs. 3-Bromopropyl

The bromine atom in the propyl chain enhances leaving-group ability in nucleophilic substitutions due to its lower bond dissociation energy (C-Br vs. C-Cl). This makes bromopropyl derivatives more reactive in alkylation reactions, albeit at a higher molecular weight (~345.1 vs. ~300.7) .

Benzene Core vs. Heterocyclic Systems

Replacing the benzene ring with a morpholine heterocycle (as in 4-(3-chloropropyl)morpholine) drastically reduces logP (~1.2 vs. ~3.8) and increases polarity, favoring aqueous solubility but limiting blood-brain barrier penetration .

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